molecular formula C14H21F2N5 B11751476 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11751476
M. Wt: 297.35 g/mol
InChI Key: KEJYCJMUVMVUKQ-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, starting from the preparation of the individual pyrazole rings. The first step involves the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole and 3-methyl-1-(propan-2-yl)-1H-pyrazole through cyclization reactions of appropriate precursors. These pyrazoles are then subjected to alkylation reactions to introduce the methyl groups at the desired positions. The final step involves the coupling of these two pyrazole derivatives through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazole compounds

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound shows promise as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
  • 3-methyl-1-(propan-2-yl)-1H-pyrazole
  • 1-(2,2-difluoroethyl)-1H-pyrazole

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine lies in its dual pyrazole structure, which imparts distinct chemical and biological properties. This dual structure allows for more versatile interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21F2N5

Molecular Weight

297.35 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H21F2N5/c1-10(2)21-8-12(11(3)18-21)6-17-7-13-4-5-20(19-13)9-14(15)16/h4-5,8,10,14,17H,6-7,9H2,1-3H3

InChI Key

KEJYCJMUVMVUKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=NN(C=C2)CC(F)F)C(C)C

Origin of Product

United States

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